葡萄糖芸苔素

描述

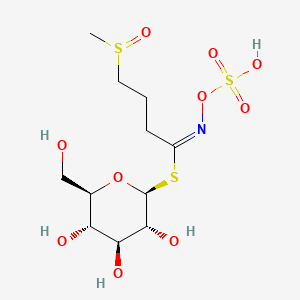

This compound belongs to a class of 1-thio-D-glucopyranose derivatives, characterized by the presence of a sulfur atom oxidized in various forms. These derivatives, including sulfonic acids, sulfonate esters, and sulfonamides, exhibit unique anomeric functionalities. Their resistance or inhibitory effect against enzymatic carbohydrate processing makes them valuable for studying enzyme inhibition and understanding carbohydrate structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).

Synthesis Analysis

The synthesis of these sulfur-oxidized glucopyranose derivatives is complex, involving multiple steps to introduce the sulfonic acid, sulfenamide, and sulfonamide groups. These synthetic routes are crucial for producing compounds with specific anomeric functionalities, which may have applications in enzymatic inhibition studies (Knapp, Darout, & Amorelli, 2006).

科学研究应用

细胞毒活性

葡萄糖芸苔素,作为一种芥子油苷 (GSL),在芸薹属甘蓝亚种无头甘蓝变种 viridis (羽衣甘蓝) 的花、叶、茎和根 中被发现。 通过微波水扩散和重力 (MHG) 获得的 GSL 降解产物已显示出对人膀胱癌细胞系 T24 和乳腺癌细胞系 MDA-MB-231 的细胞毒活性 。 这表明葡萄糖芸苔素可能在癌症治疗研究中发挥作用 .

功能性食品成分

含有葡萄糖芸苔素的苤蓝芽作为一种新型功能性食品越来越受欢迎 。 包括含有葡萄糖芸苔素的十字花科蔬菜在内的十字花科蔬菜的食用可以降低人类胃肠道癌症的风险 。 此外,苤蓝的降血糖、抗炎和抗氧化活性已在体内研究中得到报道 .

植物分化

包括葡萄糖芸苔素在内的芥子油苷的分析可以提供科学证据,使不同植物物种的区分成为可能 。 这在植物学和农业中尤其有用,因为准确的植物识别至关重要 .

抗营养方面

虽然葡萄糖芸苔素和其他芥子油苷具有促进健康的方面,但它们也可能具有抗营养作用 。 大量且长期食用十字花科产品可能会对甲状腺功能产生负面影响 。 这突出了膳食摄入平衡和适度的重要性 .

药物研究

鉴于其潜在的健康益处和细胞毒活性,葡萄糖芸苔素可能成为药物研究的有希望的候选者。 其潜在的应用可能包括开发新药或治疗策略,特别是在癌症和胃肠道疾病方面 .

化妆品行业

由于其抗氧化特性,葡萄糖芸苔素有可能在化妆品行业中得到应用。 抗氧化剂通常用于护肤产品中,以保护皮肤免受自由基的损伤 .

作用机制

Target of Action

It’s known that glucoiberin belongs to the glucosinolates, a class of secondary metabolites found in brassica crops . These compounds have been widely studied for their beneficial and prejudicial biological effects on human and animal nutrition .

Mode of Action

Glucosinolates, the class of compounds to which glucoiberin belongs, are known to have a significant impact on human health, including anti-inflammatory and anti-cancer effects . These effects are mediated through enzymatic reactions catalyzed by myrosinase enzyme .

Biochemical Pathways

Glucoiberin, as a glucosinolate, is involved in several biochemical pathways. The biosynthetic pathways of glucosinolates consist of different steps: the chain-elongation of amino acid precursors and the aliphatic/aromatic groups and the conversion of the oxime into the glucosinolate structure .

Pharmacokinetics

It’s known that the bioavailability of glucosinolates and their bioactive hydrolysis products depends on both genetics and the environment, including crop management practices, harvest and storage, processing, and meal preparation .

Result of Action

Glucosinolates and their derivatives have been found to regulate cancer cell development by regulating target enzymes, controlling apoptosis, and blocking the cell cycle .

Action Environment

It’s known that the environment and processing mechanisms can affect the content of glucosinolate concentration in brassica vegetables .

属性

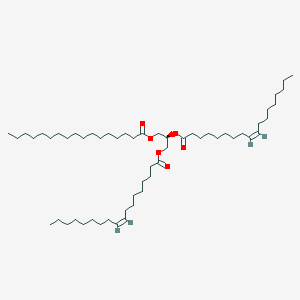

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYYADMVYQURSX-WWFIZPDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

554-88-1 | |

| Record name | Glucoiberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 144 °C | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B1241019.png)

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)

![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)